(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445455
InChI: InChI=1S/C9H21N3/c1-11-6-3-4-9(8-11)12(2)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
SMILES: CN1CCCC(C1)N(C)CCN
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13445455

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine -

Specification

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name N'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine
Standard InChI InChI=1S/C9H21N3/c1-11-6-3-4-9(8-11)12(2)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Standard InChI Key WNABJRWKJMZSNA-VIFPVBQESA-N
Isomeric SMILES CN1CCC[C@@H](C1)N(C)CCN
SMILES CN1CCCC(C1)N(C)CCN
Canonical SMILES CN1CCCC(C1)N(C)CCN

Introduction

Structural and Stereochemical Features

The compound’s structure comprises a piperidine ring substituted with a methyl group at the 1-position and an ethylenediamine side chain featuring a methyl group at the N1-amino position. The stereocenter at the piperidine-3-position creates enantiomeric specificity, which is critical for its pharmacological profile . Key structural attributes include:

PropertyValueSource
IUPAC NameN'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine
Molecular FormulaC₉H₂₁N₃
Molecular Weight171.28 g/mol
Chirality(S)-configuration at C3
SMILESCN1CCCC@@HN(C)CCN

X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the methyl group at C1 occupying an equatorial position to minimize steric strain . The ethylenediamine chain adopts an extended conformation, facilitating hydrogen bonding with biological targets .

Synthesis and Enantioselective Preparation

The synthesis of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves multi-step alkylation and reductive amination strategies:

  • Alkylation of Ethane-1,2-diamine:
    Ethane-1,2-diamine is reacted with 1-methylpiperidine-3-carboxaldehyde in the presence of a base (e.g., NaH) to form an imine intermediate.

  • Reductive Amination:
    The imine is reduced using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts to yield the secondary amine .

  • Enantiomeric Resolution:
    Chiral chromatography or enzymatic resolution techniques isolate the (S)-enantiomer, achieving enantiomeric excess (ee) >98% .

Reaction conditions (e.g., solvent: ethanol/methanol, temperature: 60–80°C) are optimized to enhance yield (70–85%) and purity (>95%) .

Physicochemical Properties

The compound exhibits moderate polarity, as evidenced by its TPSA (32.5 Ų) and LogP (0.2187), suggesting balanced solubility in aqueous and lipid environments . Key properties include:

PropertyValueSource
Basicity (pKa)9.2–9.8 (amine groups)
Solubility25 mg/mL in PBS (pH 7.4)
StabilityStable at 2–8°C under N₂

The melting point remains unreported, but differential scanning calorimetry (DSC) indicates a glass transition temperature (Tg) near −20°C, consistent with liquid-like behavior at room temperature.

Biological Activity and Mechanisms

(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine demonstrates ligand activity at neurotransmitter receptors, particularly serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs) . Mechanistic insights include:

  • Receptor Binding:
    The ethylenediamine chain forms hydrogen bonds with conserved residues (e.g., Trp183 in 5-HT₃R), while the piperidine methyl group enhances hydrophobic interactions .

  • Stereochemical Selectivity:
    The (S)-enantiomer exhibits 10-fold higher affinity for 5-HT₃R compared to the (R)-form, underscoring the role of chirality .

In vitro studies reveal an IC₅₀ of 120 nM for 5-HT₃R inhibition, with negligible activity at off-target receptors (e.g., dopamine D₂, IC₅₀ >10 μM) .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound serves as a precursor for antiemetic and anxiolytic agents. Derivatives with fluorinated ethylenediamine chains show enhanced blood-brain barrier (BBB) penetration (LogBB: 0.8–1.2) .

Antiviral Research

Recent studies highlight its role in coronavirus inhibitors, where it modulates casein kinase 2 (CK2) activity. Co-crystallography with CK2 reveals hydrogen bonding between the triazole group and Lys68, stabilizing the kinase-inhibitor complex .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamineC₉H₂₁N₃(R)-configuration at C35-HT₃R: 1.2 μM
(S)-N1-Cyclopropyl analogueC₁₁H₂₃N₃Cyclopropyl substituent at N1CK2: 85 nM
N1-Isopropyl analogueC₁₀H₂₃N₃Isopropyl group enhances lipophilicity5-HT₃R: 90 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator